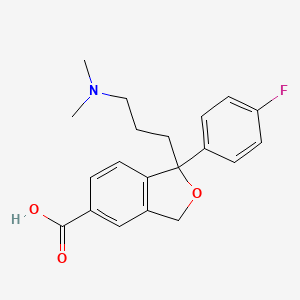

Citalopram carboxylic acid impurity

Description

Significance of Impurity Profiling and Control in Drug Substances

Impurity profiling, the process of detecting, identifying, and quantifying impurities in a drug substance, is a crucial aspect of pharmaceutical development and manufacturing. simsonpharma.comglobalpharmatek.com It is essential for ensuring the safety, efficacy, and quality of the final drug product. globalpharmatek.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for impurity levels in pharmaceutical products, making impurity profiling a mandatory requirement for new drug applications. longdom.orgglobalpharmatek.com

The significance of impurity profiling extends to several key areas:

Patient Safety: The primary concern regarding impurities is their potential to cause adverse or toxic reactions. veeprho.com Rigorous analytical methods are employed to identify and quantify impurities, mitigating the risks associated with them. globalpharmatek.com

Drug Efficacy and Stability: Impurities can degrade the API, leading to a loss of potency and reduced shelf life. globalpharmatek.com Understanding the degradation pathways helps in establishing appropriate storage conditions and ensuring the drug maintains its quality over time. globalpharmatek.com

Process Optimization: Impurity profiling provides valuable insights into the manufacturing process, helping to identify and control the parameters that lead to impurity formation. globalpharmatek.com This knowledge is crucial for optimizing the synthesis and purification steps to minimize the presence of unwanted substances.

Regulatory Compliance: Comprehensive impurity data is a non-negotiable requirement for obtaining regulatory approval for new drugs. longdom.org Manufacturers must demonstrate adherence to Good Manufacturing Practices (GMP) and meet the stringent standards set by pharmacopeias. globalpharmatek.com

Classification and Origins of Pharmaceutical Impurities

Pharmaceutical impurities are broadly classified into three main categories according to the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents. moravek.comveeprho.comganeshremedies.com

Organic Impurities: These are the most common type of impurities and can arise from various sources during the synthesis, purification, and storage of the drug substance. moravek.com They include:

Starting Materials and Intermediates: Unreacted raw materials and intermediates from the synthetic process. ganeshremedies.comsimsonpharma.com

By-products: Unwanted products formed during side reactions. ganeshremedies.comsimsonpharma.com

Degradation Products: Impurities formed due to the degradation of the API over time or due to exposure to light, heat, or moisture. ganeshremedies.comsimsonpharma.com

Reagents, Ligands, and Catalysts: Residual chemicals used in the synthesis process. ganeshremedies.comsimsonpharma.com

Inorganic Impurities: These impurities are typically derived from the manufacturing process and include:

Reagents and Catalysts: Traces of chemicals used in the synthesis. moravek.comveeprho.com

Heavy Metals: Metals like lead, arsenic, and mercury that can originate from equipment or raw materials. moravek.comsimsonpharma.com

Inorganic Salts: Residual salts from purification steps. moravek.comsimsonpharma.com

Filter Aids and Charcoal: Materials used during the manufacturing process. moravek.comveeprho.com

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification of the API. moravek.com Based on their toxicity, they are categorized into three classes, with Class 1 solvents being the most toxic and their use being strictly avoided. moravek.com

The sources of these impurities are diverse and can be introduced at various stages of drug development and manufacturing, including raw materials, the synthesis process, the manufacturing environment, and packaging materials. simsonpharma.com

Overview of Citalopram (B1669093) and Its Related Substances Landscape

Citalopram is a widely prescribed antidepressant belonging to the class of selective serotonin (B10506) reuptake inhibitors (SSRIs). pharmaffiliates.commedlineplus.govnih.gov It is used to treat major depressive disorder and other mental health conditions. drugs.comwikipedia.org The manufacturing process of citalopram, like any multi-step synthesis, can lead to the formation of various related substances or impurities. ganeshremedies.com

One such significant process-related impurity is Citalopram Carboxylic Acid Impurity . smolecule.com This impurity is formed primarily through the hydrolysis of the nitrile group present in the citalopram molecule or its intermediates during the manufacturing process, particularly under aqueous acidic or basic conditions. smolecule.com Its chemical name is 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxylic acid. smolecule.comsimsonpharma.comalentris.org

The presence of this compound is a critical quality attribute that requires careful monitoring and control throughout the manufacturing process and in the final drug product. smolecule.com Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with photodiode array detection and mass spectrometry are employed for its detection and quantification. smolecule.comnih.gov

The landscape of citalopram-related substances is diverse and includes various other impurities that can arise from the synthesis or degradation of the drug. Some of the known impurities are:

Citalopram N-Oxide pharmaffiliates.comscielo.br

Citalopram Carboxamide scielo.br

(S)-Citalopram (Escitalopram) slideshare.net

(R)-Citalopram slideshare.net

The thorough characterization and control of these impurities are essential for ensuring the quality, safety, and efficacy of citalopram formulations. venkatasailifesciences.com

Structure

2D Structure

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO3/c1-22(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(23)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECQEQCYCDJXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881083 | |

| Record name | Citalopram carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440121-09-5 | |

| Record name | Citalopram carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-Isobenzofurancarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Formation Pathways and Mechanistic Studies of Citalopram Carboxylic Acid Impurity

Hydrolytic Degradation Mechanisms of the Nitrile Group

The conversion of the cyano group (-C≡N) of Citalopram (B1669093) into a carboxylic acid (-COOH) function is a primary degradation pathway, primarily driven by hydrolysis. This transformation is sensitive to environmental conditions and proceeds through a distinct multi-step mechanism.

Conversion of Citalopram Nitrile to Carboxylic Acid via Carboxamide Intermediate

The hydrolysis of a nitrile, such as the one present in the Citalopram molecule, to a carboxylic acid is not a direct conversion but a two-stage process. chemistrysteps.comchemguide.co.uk The initial step involves the hydration of the carbon-nitrogen triple bond to form a carboxamide intermediate (Citalopram amide). lumenlearning.com This amide is then subsequently hydrolyzed to yield the final carboxylic acid impurity and ammonia (B1221849). chemguide.co.uk

The reaction can be catalyzed by either acid or base. lumenlearning.com In the presence of an acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. lumenlearning.com Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com The resulting amide intermediate undergoes further hydrolysis under the same catalytic conditions to form the Citalopram carboxylic acid.

Influence of pH and Aqueous Environment on Hydrolytic Rates

The rate of hydrolytic degradation of Citalopram is significantly influenced by the pH of the aqueous environment. Studies have shown that Citalopram's stability is pH-dependent. While it demonstrates relative stability at neutral and acidic pH, its degradation accelerates under alkaline conditions.

One study observed that while less than 0.5% of Citalopram degraded at pH 5 and pH 7 over a 30-day period, moderate degradation occurred at pH 9, with a calculated half-life of 65 days. nih.gov The presence of other substances in the water, such as natural organic matter (NOM) found in wastewater and lake water, can also accelerate degradation, indicating a photosensitization effect. nih.gov However, in dark conditions, Citalopram is noted to be hardly susceptible to hydrolysis, suggesting that light can be a critical factor in degradation, although the formation of the carboxylic acid is fundamentally a hydrolytic process. nih.gov

| Aqueous Matrix | Half-Life (t1/2) in Hours | Pseudo-First-Order Rate Constant (k) in h-1 |

|---|---|---|

| Milli-Q Water | 61.89 | 0.0112 |

| Lake Pamvotis Water | 25.77 | 0.0269 |

| Wastewater Treatment Plant (WWTP) Water | 23.42 | 0.0296 |

| NOM (10 mg L-1) | 14.03 | 0.0494 |

Catalytic Effects of Acids and Bases on Degradation

Both acids and bases can act as catalysts for the hydrolysis of the nitrile group in Citalopram.

Acid Catalysis : In an acidic medium, the nitrile is heated, typically under reflux, with a dilute mineral acid like hydrochloric acid. chemguide.co.uklibretexts.org The reaction proceeds to form the free carboxylic acid directly, along with the corresponding ammonium (B1175870) salt (e.g., ammonium chloride). chemguide.co.uk The mechanism involves protonation of the nitrile, followed by attack by water to form the amide intermediate, which is then further hydrolyzed to the carboxylic acid. lumenlearning.com

Base Catalysis : In an alkaline environment, the nitrile is heated with a solution of a base, such as sodium hydroxide. chemguide.co.uk This process yields the salt of the carboxylic acid (e.g., sodium citalopram carboxylate) and ammonia gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org The base-catalyzed mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com

Synthesis-Related Formation Routes

The Citalopram carboxylic acid impurity can also be generated during the multi-step synthesis of the Citalopram API. Its formation is often linked to specific reaction conditions and the stability of intermediates.

Side Reactions During C-Alkylation and Related Synthetic Steps

The synthesis of Citalopram involves several stages where impurities can be introduced. While specific literature detailing the formation of the carboxylic acid impurity during C-alkylation is scarce, the potential for its generation exists in steps involving the cyano group. For instance, the crucial step of converting a 5-halo-substituted precursor to the 5-cyano group (citalopram nitrile) via a cyanide exchange reaction can be a source of impurities. google.com If reaction conditions are not strictly controlled, the presence of water and catalytic basic or acidic species can initiate the hydrolysis of the newly formed nitrile group, leading to the carboxylic acid impurity.

Furthermore, metal-catalyzed reactions are increasingly used in the synthesis of antidepressants. nih.gov Palladium-catalyzed reactions, for example, have been employed in Citalopram synthesis. rsc.org The specific conditions of these reactions, including the choice of solvents, bases, and temperature, could inadvertently facilitate the hydrolysis of the nitrile if water is present.

Impurities Arising from Unstable Intermediates in Citalopram Synthesis

The formation of impurities in Citalopram synthesis is a known challenge, with demethyl and didemethyl impurities being common due to their structural similarity to the parent molecule. calpoly.edu The Citalopram carboxylic acid can arise from the degradation of key intermediates. For example, the intermediate 5-cyanophthalide (B15270), which is used in some synthetic routes, could potentially undergo hydrolysis under non-anhydrous conditions, especially if the reaction medium is acidic or basic for prolonged periods. rsc.org

Any stage of the synthesis where a nitrile-containing intermediate is subjected to harsh work-up conditions, such as extraction with aqueous acids or bases at elevated temperatures, presents a risk for the formation of the corresponding carboxylic acid. The physical properties of intermediates, such as being oily and non-crystalline, can make purification difficult, potentially carrying forward small amounts of hydrolyzed impurities to subsequent steps. calpoly.edu

<

Characterization and Structural Elucidation of Citalopram Carboxylic Acid Impurity

Advanced Spectroscopic and Spectrometric Approaches

A combination of sophisticated analytical methods is essential for the unambiguous identification and structural confirmation of the citalopram (B1669093) carboxylic acid impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS, LC-MS^n)

Liquid chromatography coupled with mass spectrometry is a cornerstone technique for separating and identifying impurities in pharmaceutical substances. In the analysis of citalopram and its related compounds, LC-MS methods, particularly those utilizing electrospray ionization (ESI), have proven to be highly effective. nih.gov

Researchers have developed LC-ESI/MS methods to identify various impurities in citalopram bulk drug substances. nih.gov Tandem mass spectrometry (MS/MS or MS^n) with an ion trap analyzer provides detailed structural information by fragmenting the parent ion of the impurity and analyzing the resulting product ions. This fragmentation pattern is crucial for proposing a structure for an unknown impurity. nih.govnih.gov Furthermore, high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements, which helps in determining the elemental composition of the impurity. nih.govnih.gov

For the citalopram carboxylic acid impurity, LC-MS analysis would confirm its molecular weight of 343.39 g/mol , corresponding to the molecular formula C₂₀H₂₂FNO₃. pharmaffiliates.comaquigenbio.comhtsbiopharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov

Extensive NMR profiling has been used to characterize the this compound. smolecule.com The resulting spectra would confirm the presence of key structural features, such as the dimethylamino propyl group, the 4-fluorophenyl group, and the isobenzofuran (B1246724) ring system. Crucially, the NMR data would also verify the presence of a carboxylic acid group, distinguishing it from the cyano group present in the parent citalopram molecule. smolecule.com The specific chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the structure as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxylic acid. smolecule.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of the this compound would show characteristic absorption bands corresponding to its functional groups.

Key expected FT-IR absorption bands would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the C-F stretch of the fluorophenyl group, and the C-N stretch of the dimethylamino group. This information, in conjunction with data from other spectroscopic techniques, provides confirmatory evidence for the proposed structure. nih.govnih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results of elemental analysis for the this compound would provide the percentage of carbon, hydrogen, nitrogen, and fluorine. These experimental percentages would be compared with the theoretical percentages calculated from the proposed molecular formula, C₂₀H₂₂FNO₃, to confirm its empirical formula. aquigenbio.com

Isolation Techniques for Impurity Characterization

To perform comprehensive spectroscopic and spectrometric analysis, it is often necessary to isolate the impurity from the bulk drug substance.

Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Isolation

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used to isolate and purify specific compounds from a mixture. In the context of citalopram impurities, a semi-preparative HPLC method can be developed to separate the this compound from the parent drug and other related substances. nih.govnih.gov

Analytical Methodologies for Detection and Quantification of Citalopram Carboxylic Acid Impurity

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of Citalopram (B1669093) and its impurities due to its high resolution, sensitivity, and specificity.

Reversed-Phase HPLC (RP-HPLC) for Separation and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed method for the separation and quantification of Citalopram Carboxylic Acid Impurity. This technique utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, allowing for the effective separation of compounds with varying polarities.

Several studies have established RP-HPLC methods capable of resolving Citalopram from its impurities, including the carboxylic acid derivative. For instance, a method utilizing an Agilent Eclipse XDB C18 column (150 x 4.6 mm, 5 µm) with a mobile phase of acetate (B1210297) buffer (pH 4.5) and acetonitrile (B52724) (65:35 v/v) has been successfully developed. researchgate.net In another study, an Inertsil ODS 3V column (250x4.6 mm, 5 µm) was used with a gradient elution of 0.3% diethylamine (B46881) (pH 4.70) and a methanol/acetonitrile mixture (55:45 v/v). nih.gov These methods demonstrate the versatility of RP-HPLC in achieving the necessary separation.

The quantification of the this compound is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to that of a certified reference standard. The linearity of these methods is established over a specific concentration range to ensure accurate quantification.

Table 1: Exemplary RP-HPLC Methods for Citalopram Impurity Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase (Column) | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) researchgate.net | Inertsil ODS 3V (250x4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetate buffer (pH 4.5) and Acetonitrile (65:35 v/v) researchgate.net | 0.3% Diethylamine (pH 4.70) and Methanol/Acetonitrile (55:45 v/v) (gradient) nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net | Not Specified |

| Detection | 240 nm researchgate.net | 225 nm nih.gov |

Development of Stability-Indicating LC Methods for Impurity Profiling

Stability-indicating assay methods (SIAMs) are crucial for determining the intrinsic stability of a drug substance and for monitoring the formation of degradation products. The development of such methods for Citalopram involves subjecting the drug to stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. scielo.br

These forced degradation studies intentionally generate impurities, including Citalopram Carboxylic Acid, to ensure that the analytical method can effectively separate them from the parent drug and from each other. nih.govscielo.br The this compound has been identified as a degradation product formed under hydrolytic conditions. The goal is to develop a method where the peaks of all potential degradation products are well-resolved, demonstrating the method's specificity.

Validation of these stability-indicating methods is performed according to ICH guidelines and includes parameters such as specificity, linearity, accuracy, precision, and robustness. ijpsr.com

Optimization of Chromatographic Parameters

The successful separation of Citalopram Carboxylic Acid from Citalopram and other impurities is highly dependent on the optimization of various chromatographic parameters.

Column Chemistry: The choice of the stationary phase, most commonly C18 or C8, is a critical first step. The specific properties of the column, such as particle size and surface area, can significantly impact resolution. researchgate.netnih.gov

Mobile Phase pH: The pH of the mobile phase buffer is a critical factor, as it affects the ionization state of the analytes. For acidic impurities like Citalopram Carboxylic Acid, adjusting the pH can significantly alter retention time and peak shape. Studies have investigated a range of pH values to achieve optimal separation.

Flow Rate: The flow rate of the mobile phase influences the analysis time and the efficiency of the separation. A typical flow rate for these analyses is around 1.0 mL/min. nih.govtijer.org

Temperature: Column temperature can also affect the viscosity of the mobile phase and the kinetics of the separation process. Maintaining a constant and optimized temperature, often around 25°C, is important for reproducibility. nih.govresearchgate.net

A systematic approach to optimization, often employing experimental design, allows for the determination of the ideal combination of these parameters to achieve the desired resolution and sensitivity for the this compound. nih.govresearchgate.net

Table 2: Impact of Chromatographic Parameter Optimization

| Parameter | Effect on Separation | Typical Optimized Value |

|---|---|---|

| Mobile Phase pH | Affects ionization and retention of acidic/basic impurities. | Adjusted to ensure good peak shape and resolution (e.g., pH 4.5 or 7.0). researchgate.netresearchgate.net |

| Flow Rate | Impacts analysis time and column efficiency. nih.gov | 1.0 mL/min. researchgate.netnih.gov |

| Column Temperature | Influences mobile phase viscosity and separation kinetics. nih.gov | 25°C. nih.govresearchgate.net |

Application of Diverse Detection Technologies

Following chromatographic separation, various detection technologies can be employed for the identification and quantification of the this compound.

UV Detection: Ultraviolet (UV) detection is the most common and straightforward method used in routine quality control. Detection is typically carried out at a wavelength where Citalopram and its impurities exhibit significant absorbance, often around 239 nm or 240 nm. tijer.org

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector provides spectral information across a range of wavelengths simultaneously. This is particularly useful in method development and forced degradation studies to assess peak purity and to distinguish between co-eluting peaks. nih.govscielo.br PDA analysis can confirm that the chromatographic peak corresponding to the this compound is spectrally homogeneous and not comprised of multiple components. scielo.br

Mass Spectrometry (MS) Detection: When coupled with liquid chromatography (LC-MS), mass spectrometry provides highly sensitive and specific detection based on the mass-to-charge ratio of the analyte. This technique is invaluable for the structural elucidation and confirmation of impurities, including the this compound, especially when dealing with low-level impurities or complex mixtures. scielo.br

Alternative and Complementary Analytical Techniques

While HPLC is the predominant technique, other methods can be used for screening and separation purposes.

Thin-Layer Chromatography (TLC) for Screening and Separation

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the screening of impurities. While not as quantitative or high-resolution as HPLC, it can be a valuable tool for preliminary analysis and for monitoring the progress of chemical reactions.

A TLC method has been developed for the simultaneous separation of Citalopram enantiomers and its related substances. This method utilized silica (B1680970) gel 60 F254 plates with a mobile phase of acetonitrile, methanol, and water. The separated spots were visualized under a UV lamp and can be quantified by densitometry. While this specific study focused on other impurities, the principles can be adapted for the screening of the this compound.

Electrochemical Methods for Detection

Electrochemical techniques offer a sensitive and rapid approach for the analysis of pharmaceutical compounds. While specific methods targeting the this compound are not extensively detailed in the literature, the electrochemical behavior of the parent citalopram molecule has been thoroughly investigated, providing a foundation for future impurity-specific sensor development.

Various voltammetric methods have been successfully applied for the determination of citalopram. researchgate.netresearchgate.net These include square-wave adsorptive-stripping voltammetry (SWAdSV) and differential pulse voltammetry (DPV), often utilizing a glassy carbon electrode (GCE). researchgate.netresearchgate.netmdpi.com For instance, citalopram can be reduced and accumulated at a mercury drop electrode, with a peak current intensity at a potential of approximately -1.25 V vs. AgCl/Ag in an aqueous electrolyte solution of pH 12. researchgate.netresearchgate.net A SWAdSV method developed for citalopram in pharmaceutical preparations demonstrated a linear range between 1.0×10⁻⁷ and 2.0×10⁻⁶ mol L⁻¹ with a detection limit of 5×10⁻⁸ mol L⁻¹ for an accumulation time of 30 seconds. researchgate.netresearchgate.net

The robustness of these methods is a key consideration. Research has shown that electrochemical sensing of citalopram can remain stable in the presence of various substances, including vitamins, ions, and other drugs. researchgate.netresearchgate.net Notably, this stability extends to its performance in the presence of carboxylic acids, suggesting the feasibility of adapting these electrochemical methods to selectively detect and quantify the this compound, although this would require specific validation and optimization. researchgate.netresearchgate.net The development of novel sensors, such as those based on gold-palladium bimetallic nanoparticles, has shown strong electrocatalytic activity for citalopram oxidation, achieving low detection limits and high selectivity. mdpi.com

Table 1: Overview of Electrochemical Methods for Citalopram Detection

| Analytical Method | Electrode Type | pH / Medium | Linear Range (mol L⁻¹) | Limit of Detection (LOD) (mol L⁻¹) | Reference |

|---|---|---|---|---|---|

| Square-Wave Adsorptive-Stripping Voltammetry (SWAdSV) | Mercury Drop Electrode | pH 12 | 1.0x10⁻⁷ - 2.0x10⁻⁶ | 5x10⁻⁸ | researchgate.netresearchgate.net |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | - | 0.05x10⁻⁶ - 115x10⁻⁶ | 0.036x10⁻⁶ | researchgate.net |

Spectrofluorimetry in Impurity Analysis

Spectrofluorimetry is a highly sensitive analytical technique that can be employed for the quantification of fluorescent compounds. Citalopram itself exhibits strong native fluorescence, which has been leveraged to develop methods for its analysis in bulk and pharmaceutical dosage forms. nih.gov

A reproducible spectrofluorimetric method for citalopram involves its analysis in 0.05 M sulphuric acid, where it shows an excitation maximum at 239 nm and an emission maximum at 300 nm. nih.gov This method proved to be linear over a concentration range of 0.100 to 0.900 μg/ml. nih.gov Another study utilized a micellar solution of sodium dodecyl sulfate (B86663) (SDS) in an acetate-HCl buffer at pH 5, reporting excitation and emission wavelengths of 240 nm and 595 nm, respectively. imist.ma This approach allowed for the determination of citalopram in the range of 0.8-8.0 μg mL⁻¹ with a limit of detection (LOD) of 0.043 μg mL⁻¹. imist.ma

The applicability of spectrofluorimetry for the analysis of the this compound depends on the impurity's own fluorescent properties. If the impurity possesses native fluorescence, these methods could be adapted by identifying its specific excitation and emission wavelengths. Should the impurity be non-fluorescent, derivatization techniques to attach a fluorescent tag would be necessary.

Table 2: Spectrofluorimetric Methods for Citalopram Analysis

| Medium | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linear Range (μg/mL) | Limit of Detection (LOD) (μg/mL) | Reference |

|---|---|---|---|---|---|

| 0.05 M Sulphuric Acid | 239 | 300 | 0.100 - 0.900 | Not Reported | nih.gov |

Advanced Analytical Methodologies for Comprehensive Profiling

Modern analytical chemistry employs advanced computational and statistical tools to build more robust and predictive models for method development and impurity profiling. These approaches facilitate a deeper understanding of the relationships between chemical structures, chromatographic behavior, and experimental conditions.

Quantitative Structure-Retention Relationship (QSRR) Studies for Retention Time Prediction

Quantitative Structure-Retention Relationship (QSRR) models are powerful in-silico tools used to predict the retention time of chemical compounds in chromatography based on their molecular structures. Such models are invaluable for identifying known and unknown impurities during drug development.

A QSRR study has been successfully conducted for citalopram and four of its nonchiral impurities. nih.govresearchgate.net This study utilized the retention times obtained from a developed HPLC method along with computed molecular parameters of the compounds to build the predictive model. nih.govresearchgate.netresearchgate.net Two main algorithms were applied for the development of the QSRR methods: Partial Least Squares Regression (PLSR) and Artificial Neural Networks (ANN). nih.govresearchgate.netresearchgate.net

The most effective model was identified as a multilayer perceptron (MLP) two-layer ANN-QSRR model. nih.govresearchgate.netresearchgate.net This model demonstrated high predictive accuracy with a root mean square error of prediction (RMSEP) of 0.105 and a high correlation coefficient (r²) of 0.978 between observed and predicted values. nih.govresearchgate.netresearchgate.net A significant advantage of this validated QSRR model is its potential to be extended for the prediction of retention times for other citalopram impurities, degradation products, and metabolites, thereby accelerating impurity identification processes. nih.govresearchgate.netresearchgate.net

Table 3: Performance of the Developed ANN-QSRR Model for Citalopram and its Impurities

| Model Type | Algorithm | Performance Metric | Value | Reference |

|---|---|---|---|---|

| QSRR | Multilayer Perceptron (MLP) Artificial Neural Network (ANN) | Root Mean Square Error of Prediction (RMSEP) | 0.105 | nih.govresearchgate.netresearchgate.net |

Application of Statistical Experimental Design for Method Optimization (e.g., Partial Least Squares Regression (PLSR), Artificial Neural Networks (ANN))

Statistical experimental design is a systematic approach to method development that allows for the efficient optimization of multiple experimental parameters simultaneously. This methodology was employed to develop and optimize a reverse-phase HPLC (RP-HPLC) method for the separation of citalopram and its impurities. nih.govresearchgate.net

In this study, the influence of critical experimental conditions—specifically buffer pH, flow rate, and column temperature—on the chromatographic behavior of citalopram and its four impurities was investigated. nih.govresearchgate.net The relationships between these factors and the chromatographic responses were modeled using both Partial Least Squares Regression (PLSR) and multilayer perceptron (MLP) Artificial Neural Networks (ANNs) trained with a back-propagation algorithm. nih.govresearchgate.net

The predictive models and the corresponding response surface plots generated from this analysis were used to identify the optimal HPLC conditions for achieving an efficient separation. nih.govresearchgate.netresearchgate.net The optimized method was found to be linear, specific, sensitive, precise, accurate, and robust, demonstrating the power of statistical experimental design in developing high-quality analytical methods. nih.govresearchgate.netresearchgate.net

Table 4: Optimized HPLC Conditions Determined by Statistical Experimental Design

| Parameter | Investigated Range | Optimal Condition | Reference |

|---|---|---|---|

| Buffer pH | Not Specified | 7.0 | nih.govresearchgate.netresearchgate.net |

| Flow Rate | Not Specified | 1.0 mL/min | nih.govresearchgate.netresearchgate.net |

Table 5: List of Compounds

| Compound Name |

|---|

| Citalopram |

| Citalopram Carboxylic Acid |

| Citalopram N-Oxide |

| Desipramine |

Control and Management Strategies for Citalopram Carboxylic Acid Impurity

Optimization of Pharmaceutical Manufacturing Processes

Controlling the formation of the Citalopram (B1669093) Carboxylic Acid impurity begins with a deep understanding of the synthetic route and the optimization of the manufacturing process.

The primary route for the formation of the Citalopram Carboxylic Acid impurity is through the hydrolysis of the nitrile functional group. smolecule.com This transformation can occur in the final Citalopram molecule or, more critically, in the nitrile-containing intermediates used during synthesis. The main synthetic pathway for Citalopram involves key intermediates such as 5-cyanophthalide (B15270) or 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. smolecule.comgoogle.com

The quality of these starting materials and intermediates is paramount. The presence of residual water, acidic, or basic contaminants in these materials can promote the undesired hydrolysis side-reaction, leading to the formation of the carboxylic acid analogue before the final synthesis steps are even completed. Therefore, stringent quality control and specification setting for these materials are the first line of defense in preventing impurity formation.

Table 1: Key Intermediates and Control Points for Citalopram Synthesis

| Starting Material/Intermediate | Chemical Role | Control Strategy to Minimize Carboxylic Acid Impurity |

| 5-Carboxyphthalide | A potential starting material for Citalopram synthesis. google.com | Ensure complete conversion to the nitrile intermediate to avoid carry-over. |

| 5-Cyanophthalide | A key intermediate where the critical nitrile group is introduced. cleanchemlab.com | Strict control over moisture content and pH during synthesis and storage. |

| 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | The immediate precursor to Citalopram, containing the target nitrile group. smolecule.com | High purity specifications, with strict limits on water and acidic/basic residues. |

The conditions employed during the synthesis and work-up stages of Citalopram manufacturing have a direct impact on the levels of the carboxylic acid impurity. smolecule.com Since the primary formation mechanism is hydrolysis, process parameters must be carefully optimized to create an environment that disfavors this reaction.

Prolonged reaction times and elevated temperatures, particularly in the presence of aqueous acidic or basic conditions during work-up procedures, can significantly increase the rate of nitrile hydrolysis. smolecule.com Optimization studies have shown that careful control over these parameters is essential. For instance, the choice of base and solvent system can be critical; using specific bases like potassium tert-butoxide in dimethyl sulfoxide (B87167) has been demonstrated to reduce the formation of this impurity compared to other basic conditions. smolecule.com

Table 2: Optimized Process Parameters to Minimize this compound

| Process Parameter | Impact on Impurity Formation | Optimization Strategy |

| Temperature | Higher temperatures accelerate the rate of hydrolysis. smolecule.com | Conduct reactions at the lowest effective temperature. Implement strict temperature control during work-up. |

| pH | Both acidic and basic conditions can catalyze nitrile hydrolysis. smolecule.com | Maintain pH within a neutral or optimized range during aqueous work-up steps. Careful selection of non-hydrolytic bases. |

| Reaction Time | Longer exposure to hydrolytic conditions increases impurity levels. smolecule.com | Minimize reaction and work-up times through process efficiency. |

| Solvents | The presence of water promotes hydrolysis. The choice of work-up solvents influences impurity removal. smolecule.com | Use anhydrous solvents where possible. Select appropriate extraction solvents to efficiently separate the impurity from the final product. |

Stability Studies and Impurity Prevention

Understanding the stability of the Citalopram drug substance and drug product is crucial for preventing impurity accumulation during storage and ensuring the product's shelf-life.

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and elucidate their formation pathways. scielo.brnih.gov Citalopram has been subjected to forced degradation under conditions stipulated by the International Council for Harmonisation (ICH), including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. scielo.brnih.govresearchgate.net

These studies consistently demonstrate that Citalopram is susceptible to degradation under hydrolytic and photolytic conditions. scielo.brresearchgate.net The this compound is a product of hydrolysis, where the nitrile group (-CN) of the Citalopram molecule reacts with water to form a carboxylic acid group (-COOH). smolecule.com This reaction is accelerated in the presence of acids or bases. Such studies are fundamental for developing stability-indicating analytical methods capable of separating the active ingredient from all potential degradation products, including the carboxylic acid impurity. scielo.br

Table 3: Summary of Forced Degradation Findings for Citalopram

| Stress Condition | Observation | Primary Degradation Pathway Relevant to Carboxylic Acid Impurity |

| Acid Hydrolysis | Citalopram shows degradation. scielo.brnih.govresearchgate.net | Hydrolysis of the nitrile group to form the carboxylic acid. smolecule.com |

| Alkaline Hydrolysis | Citalopram shows degradation. scielo.brnih.govresearchgate.net | Hydrolysis of the nitrile group to form the carboxylic acid. smolecule.com |

| Oxidation | Degradation observed. nih.gov | Does not directly form the carboxylic acid impurity, but generates other degradants. |

| Photolysis (Light Exposure) | Citalopram is unstable under photolytic conditions. scielo.brresearchgate.net | While other degradants like the N-oxide may be primary, light can provide energy to facilitate various reactions. |

| Thermal Stress (Heat) | Relatively stable, but some degradation occurs. scielo.brresearchgate.net | Heat can accelerate other degradation processes, including hydrolysis if moisture is present. |

The findings from forced degradation studies directly inform the recommended storage conditions for the Citalopram drug substance and product. Given the molecule's susceptibility to hydrolysis, exposure to high humidity is a significant risk factor for the formation of the this compound over the product's shelf-life.

Therefore, controlling the storage environment is a key preventive measure. This includes the use of appropriate packaging that protects the product from moisture and light. Stability-indicating analytical methods are used in long-term stability programs to monitor the levels of the carboxylic acid impurity and ensure they remain within the accepted limits throughout the product's expiry period.

Table 4: Influence of Storage Conditions on this compound

| Storage Parameter | Potential Influence on Impurity Accumulation | Recommended Control |

| Temperature | Elevated temperatures can increase the rate of degradation reactions. | Store at controlled room temperature as specified. |

| Humidity | High humidity provides the water necessary for hydrolysis of the nitrile group, leading to increased impurity levels. | Store in a dry place. Use packaging with low moisture vapor transmission rates (e.g., blister packs, well-sealed containers with desiccants). |

| Light | Exposure to light can cause photodegradation. scielo.br | Protect from light using opaque or amber-colored packaging. |

In-Process Control and Quality Assurance Measures

A robust quality assurance program with well-defined in-process controls is essential for consistently manufacturing Citalopram with minimal levels of the carboxylic acid impurity. The development and validation of specific analytical methods are central to this effort. cleanchemlab.com

High-Performance Liquid Chromatography (HPLC) is the standard technique used for the separation and quantification of Citalopram and its related substances, including the carboxylic acid impurity. smolecule.comnih.gov Stability-indicating HPLC methods are developed to be specific enough to separate the impurity peak from the Citalopram peak and other potential degradants, ensuring accurate measurement. scielo.br

These validated methods are implemented at various stages:

Incoming Raw Material Testing: To ensure intermediates meet purity specifications.

In-Process Controls (IPCs): To monitor the formation of the impurity during key synthesis steps and make adjustments if necessary.

Final Product Release Testing: To confirm that the level of this compound in the final batch is below the limits specified in pharmacopeias like the United States Pharmacopeia (USP). smolecule.com

Stability Studies: To monitor impurity levels over the product's shelf-life. synzeal.com

By integrating these control strategies, manufacturers can effectively manage and limit the presence of the this compound, ensuring a high-quality pharmaceutical product.

Regulatory Perspectives and Compliance for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines (Q3A and Q3B) on Impurities in New Drug Substances and Products

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The primary guidelines governing the control of impurities are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). europa.eueuropa.eu These guidelines establish a scientific and risk-based approach to the control of impurities.

ICH Q3A(R2) specifically addresses impurities in new drug substances, which are active pharmaceutical ingredients (APIs). europa.eugmp-compliance.org It outlines the thresholds for reporting, identifying, and qualifying impurities that arise during the manufacturing process and storage of the API. ich.orgjpionline.org For an impurity like Citalopram (B1669093) carboxylic acid, which can be formed during the synthesis of Citalopram, this guideline mandates that its presence be monitored and controlled. ikev.org The guideline requires a summary of actual and potential impurities, based on the chemical reactions and raw materials used in the synthesis. ich.org

ICH Q3B(R2) is complementary to Q3A and focuses on impurities in new drug products. europa.eugmp-compliance.org It specifically addresses degradation products that may form during the manufacturing of the finished dosage form or during storage. europa.eu Citalopram carboxylic acid can also be a degradation product, and therefore its levels in the final Citalopram product must be controlled according to Q3B. ikev.org The guideline requires that the impurity profile of the drug product be established through stability studies. europa.eu

These ICH guidelines provide a framework for setting acceptance criteria for impurities based on their potential risk to patient safety. ich.orgamsbiopharma.com

Pharmacopoeial Monographs and Standards (e.g., United States Pharmacopeia (USP), European Pharmacopoeia (EP))

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and products. usp.org These monographs often include specific tests and acceptance criteria for known impurities.

The United States Pharmacopeia (USP) monograph for Citalopram Hydrobromide includes procedures for controlling organic impurities. uspnf.com While the specific Citalopram carboxylic acid impurity may not be individually named in all versions of the monograph, the general procedures for impurity testing are designed to detect and quantify such related substances. uspnf.comuspnf.com The USP provides reference standards for Citalopram and its related compounds to ensure the accuracy of these analytical procedures. usp.org

The European Pharmacopoeia (EP) also establishes standards for Citalopram Hydrobromide, including limits for related substances. tusnovics.pl The EP provides reference standards for Citalopram and its impurities to be used in the prescribed analytical tests. edqm.eu The presence of Citalopram carboxylic acid as a potential impurity is acknowledged, and its control is managed through the general limits for impurities specified in the monograph.

Both pharmacopoeias emphasize the importance of controlling impurities to ensure the quality, safety, and efficacy of the drug product. usp.org

Establishment of Acceptable Impurity Limits and Reporting Thresholds

The establishment of acceptable limits for impurities like Citalopram carboxylic acid is a critical step in the drug development and manufacturing process. These limits are based on the ICH guidelines and are determined by the maximum daily dose of the drug. gmpinsiders.compmda.go.jp

The ICH has defined three key thresholds for impurities:

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions. ich.orgamsbiopharma.com This threshold is typically set to ensure that any significant impurity is documented. gmpinsiders.com

Identification Threshold: The level above which the structure of an impurity must be determined. jpionline.orgamsbiopharma.com For impurities exceeding this threshold, a full structural characterization is required.

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. ich.orgamsbiopharma.com If an impurity is present above this threshold, toxicological data is required to demonstrate its safety.

The following interactive table summarizes the ICH Q3B(R2) thresholds for degradation products in new drug products, which would be applicable to Citalopram carboxylic acid if it is formed as a degradation product.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% or 2 mg TDI (whichever is lower) for doses > 100 mg - 2 g | 0.2% or 2 mg TDI (whichever is lower) for doses > 100 mg - 2 g |

| > 1 g | 0.05% | 0.10% | 0.15% |

| < 1 mg | Not specified | 1.0% or 5 µg TDI (whichever is lower) | Not specified |

| 1 mg - 10 mg | Not specified | 0.5% or 20 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | Not specified | 0.2% or 2 mg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

TDI: Total Daily Intake

These thresholds guide the development of specifications for impurities in both the drug substance and the final drug product.

Requirements for Analytical Method Validation in Impurity Profiling

Accurate and reliable analytical methods are essential for the detection and quantification of impurities like Citalopram carboxylic acid. Regulatory guidelines, including those from the ICH, mandate that these analytical procedures be properly validated. ich.orgslideshare.net

The validation of an analytical method for impurity profiling should demonstrate that the method is suitable for its intended purpose. This involves assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, and the main drug substance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ for an impurity method should be at or below the reporting threshold.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Various analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are commonly used for the separation and quantification of Citalopram and its impurities, including Citalopram carboxylic acid. researchgate.netnih.govejbps.com The validation of these HPLC methods is a critical regulatory requirement to ensure the quality control of Citalopram products. researchgate.net

Future Directions in Citalopram Impurity Research

Development of Novel and Highly Sensitive Analytical Techniques for Trace-Level Impurity Detection

The accurate detection and quantification of impurities, especially at trace levels, are fundamental to ensuring the quality of active pharmaceutical ingredients (APIs) like citalopram (B1669093). Future research is geared towards the development of increasingly sensitive and specific analytical methods.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (HPLC/MSn), has been instrumental in identifying and characterizing trace-level impurities in bulk citalopram. nih.gov This technique allows for the detailed investigation of the fragmentation behavior of citalopram and its impurities, facilitating their structural elucidation. nih.gov The development of new, efficient chiral analysis methods is also a key area, as citalopram is a chiral compound and its enantiomers exhibit different pharmacological profiles. nih.gov Methodologies such as HPLC with UV-VIS detection and high-performance thin-layer chromatography (HPTLC) have been established for the determination of citalopram, with ongoing efforts to enhance their sensitivity and resolution. researchgate.net

Forced degradation studies are crucial for identifying potential degradation products that may arise during the shelf life of the drug. A systematic study on citalopram hydrobromide under various stress conditions (hydrolysis, oxidation, heat, and photolysis) led to the formation of five degradation products. scielo.br While some of these, like citalopram carboxamide and citalopram N-oxide, were known impurities, others required further characterization using advanced techniques. scielo.br The development of stability-indicating HPLC-UV methods is essential to separate and quantify these degradation products effectively. scielo.br

Future advancements will likely focus on:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offering faster analysis times and improved resolution, UHPLC can enhance the separation of complex impurity profiles.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements, enabling more confident identification of unknown impurities.

Hyphenated Techniques: The coupling of various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS), will provide complementary information for comprehensive impurity profiling.

Novel Sample Preparation Techniques: Innovations in solid-phase extraction (SPE) and liquid-liquid extraction (LLE) will improve the recovery and concentration of trace impurities from complex matrices.

| Analytical Technique | Application in Citalopram Impurity Analysis | Potential Future Enhancements |

| HPLC/MSn | Identification and structural elucidation of trace-level impurities. nih.gov | Integration with UHPLC for faster and higher resolution separations. |

| Chiral Chromatography | Separation of citalopram enantiomers and their specific impurities. nih.gov | Development of novel chiral stationary phases for improved enantioselectivity. |

| HPTLC | Quantification of citalopram and its impurities in pharmaceutical formulations. researchgate.net | Automation and advanced densitometric and videodensitometric detection. |

| Stability-Indicating HPLC-UV | Monitoring the formation of degradation products under stress conditions. scielo.br | Application of photodiode array (PDA) detectors for peak purity analysis. |

Application of Advanced Computational Chemistry and Cheminformatics for Predicting Impurity Formation

The ability to predict the formation of impurities during synthesis and storage is a powerful tool for proactive quality control. Computational chemistry and cheminformatics are emerging as indispensable for this purpose.

Theoretical investigations, such as those used in the design of ion-pair based polyvinylchloride (PVC) membrane sensors for citalopram determination, demonstrate the potential of computational models. researchgate.net By employing methods like density functional theory (DFT), researchers can calculate molecular structures and energies, providing insights into the stability and reactivity of molecules and their potential to form impurities. researchgate.net

Future applications in this domain will likely involve:

In Silico Prediction of Degradation Pathways: Computational models can simulate the degradation of citalopram under various conditions, predicting the formation of impurities like the carboxylic acid derivative. This allows for the design of more stable formulations and packaging.

QSAR (Quantitative Structure-Activity Relationship) Modeling: QSAR models can be developed to predict the toxicity of potential impurities based on their chemical structure, helping to prioritize which impurities require the most stringent control.

Reaction Pathway Modeling: By simulating the synthetic route of citalopram, computational tools can identify potential side reactions and byproducts, guiding process optimization to minimize impurity formation.

Implementation of Green Chemistry Principles in the Synthesis and Impurity Control of Citalopram

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental impact and enhance the sustainability of its processes. The synthesis of citalopram and the control of its impurities are prime candidates for the application of these principles.

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. nih.gov Key principles relevant to citalopram synthesis and impurity control include:

Waste Prevention: Designing synthetic routes that generate minimal waste. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Designing Safer Chemicals: Minimizing the toxicity of both the final product and any associated byproducts. nih.gov

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents.

Design for Degradation: Designing products that break down into innocuous substances after use. nih.gov

A recent development in the synthesis of S-citalopram involves the use of a molecularly imprinted polymeric sorbent for enantioselective separation. nih.gov This method, which utilizes a poly(divinylbenzene-maleic anhydride-styrene) matrix, offers an efficient way to isolate the desired enantiomer, potentially reducing the impurity load in the final product. nih.gov

Future research will focus on developing greener synthetic pathways for citalopram that:

Utilize renewable feedstocks.

Employ catalytic reactions to reduce the use of stoichiometric reagents.

Minimize the number of synthetic steps.

Incorporate flow chemistry for improved efficiency and safety. nih.gov

Global Harmonization and Standardization of Impurity Reference Materials and Testing Procedures

Ensuring consistent quality of pharmaceuticals across different markets requires global harmonization of regulatory requirements and analytical standards. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B), which are crucial for the pharmaceutical industry. scielo.br

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide monographs for citalopram hydrobromide that specify tests and limits for impurities. scielo.brgeneesmiddeleninformatiebank.nl The use of a Certificate of Suitability to the monographs of the European Pharmacopoeia (CEP) for the active substance streamlines the regulatory approval process. geneesmiddeleninformatiebank.nl

A critical aspect of harmonization is the availability of well-characterized reference standards for impurities. geneesmiddeleninformatiebank.nl Companies specializing in pharmaceutical reference standards play a vital role in synthesizing and supplying these materials, which are essential for method validation and routine quality control. pharmaffiliates.comsynzeal.comsynzeal.com

Future efforts in this area will concentrate on:

Development of a comprehensive global monograph for citalopram and its impurities.

Increased availability and accessibility of certified reference materials for all known and potential impurities.

Inter-laboratory collaborative studies to ensure the consistency and reliability of analytical methods across different testing sites.

Continuous updating of regulatory guidelines to incorporate new scientific knowledge and analytical technologies.

Q & A

Q. How should researchers document method development challenges for peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.